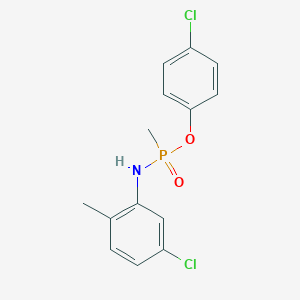![molecular formula C16H15FN2O3S B5846989 N-{[(2-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5846989.png)
N-{[(2-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide, also known as 'FNAT', is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to current cancer therapies.
Wirkmechanismus
FNAT works by inhibiting the activity of a protein called tubulin, which is involved in cell division. By inhibiting tubulin, FNAT prevents cancer cells from dividing and growing. This mechanism of action makes FNAT a promising candidate for use in cancer treatment.
Biochemical and Physiological Effects:
FNAT has been shown to have a low toxicity profile in preclinical studies. It has been found to have a half-life of approximately 2 hours in mice, indicating that it is rapidly metabolized and eliminated from the body. FNAT has also been shown to have good oral bioavailability, meaning that it can be administered orally and still be effective.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FNAT in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. However, one limitation is that it may not be effective in all types of cancer, and further studies are needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
There are several potential future directions for research on FNAT. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to investigate its potential use in treating other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of FNAT for maximum efficacy.
Synthesemethoden
FNAT can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with carbon disulfide and subsequent reaction with 3,5-dimethoxybenzoyl chloride. The resulting product is then purified through recrystallization to obtain pure FNAT.
Wissenschaftliche Forschungsanwendungen
FNAT has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. FNAT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-21-11-7-10(8-12(9-11)22-2)15(20)19-16(23)18-14-6-4-3-5-13(14)17/h3-9H,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEFQVXGDHHMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5846918.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5846925.png)

![2-[(4-chlorophenyl)thio]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5846953.png)
![4-[(4-chloro-2-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5846957.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5846967.png)
![1-(3-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}-4-isopropoxyphenyl)ethanone](/img/structure/B5846984.png)
![N-cyclopentyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5846990.png)

![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B5846999.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}acetohydrazide](/img/structure/B5847002.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5847006.png)